4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Overview
Description
4-(1-Naphthylamino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
The compound 4-(1-Naphthylamino)-4-oxobut-2-enoic acid and its derivatives exhibit structural properties that are of interest in crystallography. For instance, N-Phenylmaleamic acid, a related compound, has been studied for its planar molecular structure and the formation of intramolecular hydrogen bonds, which are significant in understanding molecular interactions and stability (Lo & Ng, 2009).
Synthesis of Heterocyclic Compounds
This acid serves as a key starting material for synthesizing a variety of heterocyclic compounds. Research has shown its utility in preparing a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds have potential applications in medicinal chemistry, particularly in developing antibacterial agents (El-Hashash et al., 2015).
Biochemical Interactions
Studies have explored the interactions of derivatives of this compound with various biochemical substances. For example, the reactions with o-aminophenyldiphenylmethanol have been investigated, highlighting the compound's role in forming various biochemical structures and potentially leading to new pharmacological discoveries (Kolotova et al., 1998).
Synthesis of Biologically Active Compounds
The derivatives of this compound are useful in synthesizing biologically active compounds. An efficient protocol has been developed for this purpose, combining microwave assistance and ytterbium triflate catalyst. This method facilitates the fast preparation of target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products. Such methods are vital in streamlining the synthesis of compounds for biological and medicinal research (Tolstoluzhsky et al., 2008).
Potential in Neuroprotective Agents
Research into 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including the 2-amino derivatives, has revealed their potential as potent inhibitors of kynurenine-3-hydroxylase. This enzyme plays a role in neurodegenerative processes, and its inhibition by these compounds suggests potential applications in neuroprotective therapies (Drysdale et al., 2000).
Hemostatic Activity
Some derivatives of this compound have been shown to exhibit high hemostatic activity with low acute toxicity. This finding indicates potential applications in developing new treatments for managing bleeding disorders (Pulina et al., 2017).
DNA Interaction and Antitumor Properties
Certain derivatives have demonstrated significant interaction with DNA and exhibited effective antioxidant and antitumor activities. Such compounds could be explored further for their potential as novel cancer treatments (Sirajuddin et al., 2015).
Development of Transition Metal Ion Complexes
The compound's derivatives have been used to develop complexes with various transition metal ions. These complexes have been characterized for their thermal and magnetic properties, which could be valuable in material science and catalysis research (Ferenc et al., 2017).
Mechanism of Action
Target of Action
It is suggested that it may interact with proteins involved in protein aggregation processes in conformational diseases . These diseases include Alzheimer’s disease, type 2 Diabetes Mellitus, and Cancer, among others .
Mode of Action
It is suggested that it may act as a chemical chaperone, binding and stabilizing several polymorphic amyloid structures . This could potentially prevent protein aggregation at various states, from stabilizing the native state to destabilizing oligomeric state and protofilament .
Biochemical Pathways
Given its potential role in protein aggregation processes, it may influence pathways related to protein folding and degradation .
Result of Action
Its potential role as a chemical chaperone suggests it may influence protein structure and stability, potentially mitigating the harmful effects of protein aggregation in conformational diseases .
Properties
IUPAC Name |
(E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIAZFRGKFYSJ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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